4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde
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Overview
Description
The compound “4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde” is a chemical substance with the CAS Number: 725710-53-2 . It has a molecular weight of 298.34 and its IUPAC name is this compound . The compound is in powder form .
Physical and Chemical Properties Analysis
The compound “this compound” is a powder . It has a melting point of 65-66 degrees Celsius . The compound should be stored at room temperature .Scientific Research Applications
Renewable Epoxy Thermosets
Research by Zhao et al. (2018) explored the synthesis of fully renewable triphenols from lignin-derived phenols and aldehydes, aiming to create epoxy thermosets with varying methoxy group content. The study revealed that increasing methoxy substituents lowered the glass transition temperature and modulus, indicating potential applications in developing sustainable materials with tunable properties (Zhao et al., 2018).
Synthesis Techniques
Azzena et al. (1990) presented a regioselective reductive alkylation method for 3,4,5-trimethoxybenzaldehyde dimethylacetal, showcasing a synthesis route for 4-alkyl-3,5-dimethoxybenzaldehydes. This technique highlights the versatility in synthesizing complex organic molecules, potentially applicable to a wide range of synthetic targets (Azzena et al., 1990).
Chemical Sensing
Shi et al. (2015) developed dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks sensitive to benzaldehyde derivatives, demonstrating their potential as selective fluorescence sensors for chemical detection (Shi et al., 2015).
Crystal Structures and Chemical Reactions
The study of crystal structures and Hirshfeld surfaces of methoxybenzaldehyde oxime derivatives by Gomes et al. (2018) offered insights into the different conformations and hydrogen-bonding patterns of these compounds, contributing to the understanding of molecular interactions and stability (Gomes et al., 2018).
Organic Synthesis and Catalysis
Research on the oxidation of phenols by a Copper(II) complex catalyst/O2 system, as reported by Takehira et al. (1991), underscores the role of catalysis in the efficient transformation of phenolic compounds to valuable aromatic carbonyl compounds, showcasing the importance of catalytic systems in organic synthesis (Takehira et al., 1991).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
4-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-12-4-6-15(8-13(12)2)16(20)11-22-17-7-5-14(10-19)9-18(17)21-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQHIJIHYJGKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC2=C(C=C(C=C2)C=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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